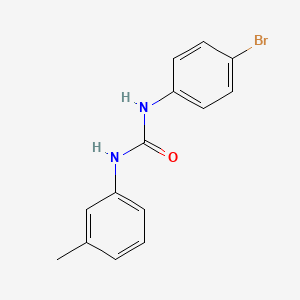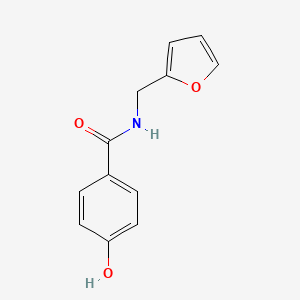
2-Hydroxy-N-isopropyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-isopropyl-4-methylbenzamide is an organic compound belonging to the class of benzamides. It features a benzene ring substituted with a hydroxyl group, an isopropyl group, and a methyl group, along with an amide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxy-4-methylbenzoic acid.
Amide Formation: The carboxylic acid group is converted to an amide by reacting with isopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, ether as solvent, reflux.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation, acetic acid as solvent.
Major Products Formed:
Oxidation: 2-Hydroxy-4-methylbenzophenone.
Reduction: 2-Hydroxy-N-isopropyl-4-methylbenzylamine.
Substitution: 2-Hydroxy-N-isopropyl-4-methylbenzonitrile (nitration), 2-Bromo-2-hydroxy-N-isopropyl-4-methylbenzamide (halogenation).
Aplicaciones Científicas De Investigación
2-Hydroxy-N-isopropyl-4-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway.
Comparación Con Compuestos Similares
2-Hydroxy-N-isopropyl-4-methylbenzamide is unique due to its specific combination of functional groups. Similar compounds include:
N-isopropyl-4-methylbenzamide: Lacks the hydroxyl group.
2-Hydroxy-N-methyl-4-methylbenzamide: Has a methyl group instead of isopropyl.
2-Hydroxy-N-isopropylbenzamide: Lacks the methyl group at the 4-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-hydroxy-4-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)9-5-4-8(3)6-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVFVLBFJTVPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B7807911.png)

![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)



![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)






